Cas no 2228301-94-6 (1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)

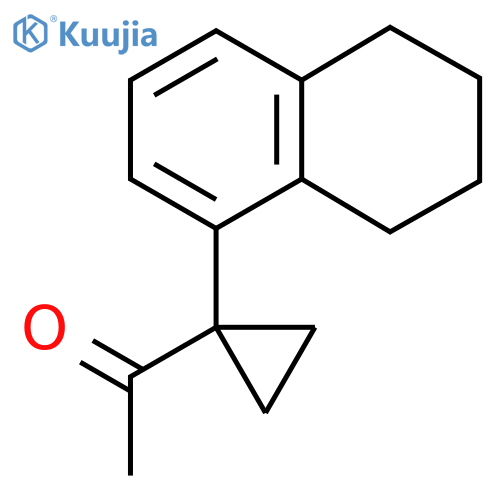

2228301-94-6 structure

商品名:1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one

- 1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one

- 2228301-94-6

- EN300-1816043

-

- インチ: 1S/C15H18O/c1-11(16)15(9-10-15)14-8-4-6-12-5-2-3-7-13(12)14/h4,6,8H,2-3,5,7,9-10H2,1H3

- InChIKey: HVRKTAIUIYBVBB-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1(C2=CC=CC3CCCCC2=3)CC1

計算された属性

- せいみつぶんしりょう: 214.135765193g/mol

- どういたいしつりょう: 214.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1816043-0.1g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-0.25g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-5.0g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 5g |

$3147.0 | 2023-06-03 | ||

| Enamine | EN300-1816043-0.5g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-2.5g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-1g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-5g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-0.05g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1816043-1.0g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1816043-10.0g |

1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one |

2228301-94-6 | 10g |

$4667.0 | 2023-06-03 |

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

2228301-94-6 (1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬